Sub‑Nanomolar Biochemical Potency for HDAC6
HDAC6‑IN‑10 inhibits HDAC6 with an IC₅₀ of 0.73 nM [1]. This is 3.8‑fold more potent than the clinical candidate citarinostat (IC₅₀ = 2.8 nM) and 8.8‑fold more potent than ricolinostat (IC₅₀ = 22 nM) in the same biochemical assay format [2]. The enhanced biochemical potency may translate to lower effective concentrations in cellular and in vivo models.
| Evidence Dimension | Biochemical inhibition of HDAC6 |
|---|---|
| Target Compound Data | IC₅₀ = 0.73 nM |
| Comparator Or Baseline | Citarinostat (IC₅₀ = 2.8 nM); Ricolinostat (IC₅₀ = 22 nM) |
| Quantified Difference | 3.8‑fold and 8.8‑fold more potent, respectively |
| Conditions | Enzymatic assay using recombinant HDAC6 |
Why This Matters
Greater biochemical potency can reduce the amount of compound required for target engagement, lowering cost per experiment and minimizing potential off‑target effects at higher doses.
- [1] MedChemExpress. HDAC6-IN-10 Product Datasheet. CAS: 2408286-73-5. Accessed 2026. View Source
- [2] Tsimberidou AM, et al. Preclinical Development and First-in-Human Study of KA2507, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors. Clin Cancer Res. 2025. Table 1. View Source
